12-Hydroxynevirapine

説明

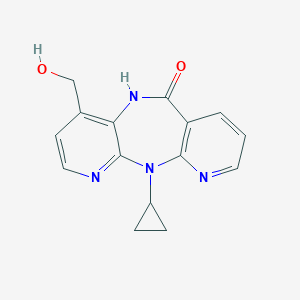

Structure

3D Structure

特性

IUPAC Name |

2-cyclopropyl-7-(hydroxymethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O2/c20-8-9-5-7-17-14-12(9)18-15(21)11-2-1-6-16-13(11)19(14)10-3-4-10/h1-2,5-7,10,20H,3-4,8H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBABOMFNCVZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90158261 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133627-24-4 | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133627-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Hydroxy nevirapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2′,3′-e][1,4]diazepin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90158261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-HYDROXY NEVIRAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6L0287CM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to 12-Hydroxynevirapine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and experimental protocols related to 12-Hydroxynevirapine, a major oxidative metabolite of the antiretroviral drug Nevirapine.

Chemical Structure and Identification

This compound is a dipyridodiazepine derivative of Nevirapine where one of the hydrogens of the methyl group at position 4 is substituted with a hydroxyl group.[1]

Chemical Structure:

References

An In-depth Technical Guide to the Synthesis and Purification of 12-Hydroxynevirapine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 12-Hydroxynevirapine, a principal oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648).[1] The information compiled herein is intended to equip researchers and professionals in drug development with detailed methodologies for obtaining this key metabolite for further studies.

Introduction

This compound is the major metabolite of Nevirapine, formed primarily through the action of cytochrome P450 enzymes, particularly CYP3A4.[2] Understanding the synthesis and purification of this metabolite is crucial for various aspects of drug development, including metabolic studies, toxicology assessments, and the development of analytical standards. This guide presents a detailed synthesis protocol adapted from established literature and outlines effective purification techniques.

Synthesis of this compound

The chemical synthesis of this compound (11-cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one) can be achieved from a suitable precursor of Nevirapine. The foundational synthesis of a closely related precursor is detailed in the scientific literature, and this guide provides a protocol based on these established methods.

Synthesis Pathway

The synthesis of this compound involves the chemical modification of a Nevirapine precursor. The general pathway can be visualized as follows:

Caption: General synthesis pathway for this compound.

Experimental Protocol: Synthesis of this compound

The following protocol is a composite representation based on established synthetic strategies for Nevirapine and its derivatives.

Materials and Reagents:

-

Nevirapine

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (initiator)

-

Carbon tetrachloride (or a suitable alternative solvent)

-

Sodium acetate (B1210297)

-

Acetic acid

-

Sodium hydroxide

-

Dichloromethane

-

Silica gel for column chromatography

Procedure:

-

Bromination of the Methyl Group:

-

Dissolve Nevirapine in a suitable solvent such as carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) and a radical initiator like AIBN.

-

Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture and filter to remove succinimide.

-

Concentrate the filtrate under reduced pressure to obtain the crude 12-bromomethylnevirapine.

-

-

Acetoxylation:

-

Dissolve the crude 12-bromomethylnevirapine in acetic acid.

-

Add sodium acetate and heat the mixture.

-

Monitor the reaction for the formation of the 12-acetoxymethylnevirapine.

-

Once the reaction is complete, cool the mixture and dilute with water.

-

Extract the product with a suitable organic solvent like dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent to yield crude 12-acetoxymethylnevirapine.

-

-

Hydrolysis to this compound:

-

Dissolve the crude 12-acetoxymethylnevirapine in a mixture of methanol and water.

-

Add a base, such as sodium hydroxide, and stir the mixture at room temperature.

-

Monitor the hydrolysis by TLC or HPLC.

-

Once the reaction is complete, neutralize the mixture with a suitable acid.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate to obtain crude this compound.

-

Purification of this compound

Purification of the synthesized this compound is critical to obtain a high-purity compound for research and analytical purposes. The two primary methods for purification are column chromatography and crystallization.

Purification Workflow

A typical workflow for the purification of this compound is outlined below:

References

- 1. Crystal form conversion of nevirapine solvates subjected to elevated temperature and humidity: a qualitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Solvated Crystalline Forms of Nevirapine: Thermoanalytical and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

In Vitro Metabolism of Nevirapine to 12-Hydroxynevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro metabolism of nevirapine (B1678648), with a specific focus on its conversion to the major metabolite, 12-hydroxynevirapine. This document outlines the key enzymes involved, summarizes available quantitative kinetic data, details relevant experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily eliminated through hepatic metabolism. The hydroxylation of nevirapine to various metabolites is a critical step in its biotransformation, and the formation of this compound represents a major metabolic pathway. Understanding the in vitro kinetics and the enzymes responsible for this conversion is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and assessing the potential for metabolite-mediated toxicity.

Cytochrome P450 Enzymes in Nevirapine 12-Hydroxylation

The in vitro metabolism of nevirapine to this compound is predominantly catalyzed by cytochrome P450 (CYP) enzymes. Studies using human liver microsomes (HLM) and recombinant human CYP enzymes have identified CYP3A4 as the primary enzyme responsible for this reaction.[1][2][3] Other isoforms, such as CYP2D6 and CYP2C9 , may also contribute to a lesser extent.[2][3] The involvement of multiple enzymes in the formation of this compound has made the determination of specific Michaelis-Menten kinetics for this metabolite challenging.

Quantitative Data on Nevirapine Metabolism

Table 1: Inactivation Kinetics of Human CYP3A4 by Nevirapine

| System | K_I (μM) | k_inact (min⁻¹) | Reference |

| Human Liver Microsomes | 31 | 0.029 | [4] |

| Recombinant Human CYP3A4 | 168 | 0.148 | [4][5] |

Table 2: Apparent Michaelis-Menten Constants for the Formation of Other Nevirapine Metabolites

| Metabolite | System | Apparent K_m (μM) | Reference |

| 2-Hydroxynevirapine | Human Liver Microsomes | 212 | [1] |

| 2-Hydroxynevirapine | Recombinant Human CYP3A4 | 279 | [1] |

| 3-Hydroxynevirapine | Human Liver Microsomes | 609 | [1] |

| 3-Hydroxynevirapine | Recombinant Human CYP2B6 | 834 | [1] |

Experimental Protocols

This section details a generalized protocol for characterizing the in vitro metabolism of nevirapine to this compound using human liver microsomes and recombinant CYP enzymes.

Materials and Reagents

-

Nevirapine

-

This compound standard

-

Human Liver Microsomes (pooled)

-

Recombinant human CYP enzymes (CYP3A4, CYP2D6, CYP2C9, etc.)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard for analytical quantification

-

High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection

Incubation Conditions

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes or a specific recombinant CYP enzyme with potassium phosphate buffer (pH 7.4).

-

Substrate Addition: Add nevirapine (dissolved in a suitable solvent like methanol (B129727) or acetonitrile, with the final solvent concentration typically kept below 1%) to the reaction mixture. A range of substrate concentrations should be used to determine enzyme kinetics.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile. The quenching solvent should also contain an internal standard for accurate quantification.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an HPLC vial for analysis.

Analytical Method

-

Chromatographic Separation: Use a reverse-phase HPLC column (e.g., C18) to separate nevirapine and its metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Detection and Quantification: Detect and quantify the parent drug and the this compound metabolite using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. A standard curve of this compound should be prepared to allow for accurate quantification.

Visualizations

Nevirapine Metabolic Pathway

Caption: Metabolic pathway of nevirapine to its major hydroxylated metabolites.

Experimental Workflow for In Vitro Metabolism Assay

Caption: A typical experimental workflow for an in vitro nevirapine metabolism assay.

References

- 1. Redirecting [linkinghub.elsevier.com]

- 2. ClinPGx [clinpgx.org]

- 3. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Pharmacological Profile of 12-Hydroxynevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Hydroxynevirapine is the major oxidative metabolite of nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. While nevirapine is an effective antiretroviral agent, its use can be limited by adverse drug reactions, including hepatotoxicity and severe skin rash. Emerging evidence indicates that the metabolic bioactivation of this compound plays a significant role in the pathogenesis of these toxicities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its metabolism, enzyme kinetics, and role in adverse reactions. This document is intended to serve as a resource for researchers, scientists, and drug development professionals working to understand and mitigate the toxicities associated with nevirapine therapy.

Metabolism and Bioactivation

Nevirapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, to several hydroxylated metabolites. The formation of this compound is a principal metabolic pathway. This metabolite can then undergo further biotransformation, including conjugation reactions.

Phase I Metabolism: Formation of this compound

The hydroxylation of nevirapine at the 12-methyl position is primarily catalyzed by CYP3A4 and to a lesser extent by other CYP isoforms.[1][2] Studies with human liver microsomes have shown that the formation of this compound is best correlated with CYP3A4 activity.[3]

Phase II Metabolism: Sulfonation and Glucuronidation

This compound is a substrate for phase II metabolizing enzymes, particularly sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs). Glucuronidation of the hydroxylated metabolites is a major detoxification pathway, leading to their excretion.[1] However, sulfonation of this compound, primarily in the skin, leads to the formation of a reactive electrophilic intermediate, 12-sulfoxynevirapine. This bioactivation step is considered a key event in the development of nevirapine-induced skin rash.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the enzyme kinetics of this compound metabolism and its effect on HIV-1 reverse transcriptase.

Table 1: Enzyme Kinetics of this compound Formation

| Enzyme | Substrate | Apparent Km (µM) | Vmax |

| Human Hepatic Microsomes | Nevirapine | 212 (for 2-hydroxynevirapine) | Not Reported |

| cDNA-expressed CYP3A4 | Nevirapine | 279 (for 2-hydroxynevirapine) | Not Reported |

| Human Hepatic Microsomes | Nevirapine | 609 (for 3-hydroxynevirapine) | Not Reported |

| cDNA-expressed CYP2B6 | Nevirapine | 834 (for 3-hydroxynevirapine) | Not Reported |

Note: Specific Km and Vmax values for the formation of this compound were not explicitly available in the reviewed literature. The provided data is for the formation of other hydroxylated metabolites by relevant CYP enzymes.[3]

Table 2: Enzyme Kinetics of this compound Sulfonation by Human Sulfotransferases

| SULT Isoform | Km (µM) | Vmax (pmol/min/mg protein) | Vmax/Km |

| SULT1A1 | 2.8 ± 0.5 | 130 ± 10 | 46 |

| SULT1A2 | 1.9 ± 0.3 | 45 ± 2 | 24 |

| SULT1B1 | 1.5 ± 0.2 | 88 ± 4 | 59 |

| SULT1C4 | 3.5 ± 0.6 | 110 ± 10 | 31 |

| SULT1E1 | 0.8 ± 0.1 | 150 ± 10 | 188 |

| SULT2A1 | 0.5 ± 0.1 | 230 ± 20 | 460 |

Data from a study characterizing the sulfonation of this compound by various human SULT isoforms.

Table 3: Inhibition of HIV-1 Reverse Transcriptase

| Compound | IC50 |

| Nevirapine | 84 nM (enzyme assay), 40 nM (cell culture)[5] |

| This compound | Less potent than nevirapine (specific IC50 not reported) |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Nevirapine to 12-Sulfoxynevirapine

The following diagram illustrates the metabolic conversion of nevirapine to the reactive metabolite 12-sulfoxynevirapine.

Caption: Metabolic activation of nevirapine to a reactive metabolite.

Experimental Workflow for Glutathione (B108866) (GSH) Trapping Assay

This diagram outlines a typical workflow for identifying reactive metabolites of nevirapine using a glutathione trapping assay.

Caption: Workflow for detecting reactive metabolites via GSH trapping.

Experimental Protocols

Glutathione (GSH) Trapping of Nevirapine Reactive Metabolites in Human Liver Microsomes

Objective: To detect and identify reactive electrophilic metabolites of nevirapine by trapping them with glutathione.

Materials:

-

Nevirapine

-

Human liver microsomes (HLMs)

-

Reduced glutathione (GSH)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS/MS system

Procedure:

-

Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (final concentration, e.g., 1 mg/mL), nevirapine (final concentration, e.g., 10-100 µM), and glutathione (final concentration, e.g., 1-10 mM) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Quench Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

-

Protein Precipitation: Vortex the mixture and incubate on ice for 10-20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube or an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the sample using a validated LC-MS/MS method to detect and identify potential GSH-nevirapine adducts. This typically involves monitoring for the expected mass of the parent drug plus the mass of glutathione (307.3 Da), with characteristic fragmentation patterns.[6][7]

In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

This compound

-

Nevirapine (as a positive control)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and a non-ionic detergent)

-

Poly(rA) template and oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a fluorescently labeled dNTP)

-

Trichloroacetic acid (TCA) or other suitable precipitation agent (for radioactive assays)

-

Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)

Procedure:

-

Prepare Compound Dilutions: Prepare serial dilutions of this compound and nevirapine in the appropriate solvent (e.g., DMSO) and then in reaction buffer.

-

Prepare Reaction Mixture: In a microplate, prepare the reaction mixture containing the reaction buffer, poly(rA)•oligo(dT) template/primer, and dNTPs.

-

Add Test Compound: Add the diluted this compound, nevirapine, or control solvent to the appropriate wells.

-

Initiate Reaction: Add the recombinant HIV-1 RT to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction and Quantify Product:

-

For radioactive assays: Stop the reaction by adding cold TCA. Precipitate the newly synthesized DNA on filter paper, wash, and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays: Utilize a system where the newly synthesized DNA is captured and detected using a fluorescent label.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[5]

Conclusion

This compound is a critical metabolite in the context of nevirapine's pharmacology and toxicology. Its formation, primarily mediated by CYP3A4, and subsequent bioactivation by sulfotransferases in the skin are key events leading to adverse drug reactions. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers aiming to further elucidate the mechanisms of nevirapine toxicity and to develop safer antiretroviral therapies. A deeper understanding of the enzyme kinetics and metabolic pathways of this compound will be instrumental in predicting and mitigating the risks associated with nevirapine treatment.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical approaches to resolving reactive metabolite liabilities in early discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in the Formation of 12-Hydroxynevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Its metabolism is complex and primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, leading to several hydroxylated metabolites. Among these, 12-hydroxynevirapine is a predominant metabolite. Understanding the specific CYP isozymes responsible for its formation is crucial for predicting drug-drug interactions, understanding interindividual pharmacokinetic variability, and elucidating the mechanisms behind nevirapine-associated toxicities. This guide provides a detailed overview of the role of CYP enzymes in this compound formation, summarizes key quantitative data, outlines common experimental protocols, and visualizes the metabolic and experimental pathways.

Introduction to Nevirapine Metabolism

Nevirapine is extensively metabolized in the liver, with less than 5% of the dose excreted unchanged in the urine. The primary metabolic route is oxidation, catalyzed by CYP enzymes, followed by glucuronidation of the resulting hydroxylated metabolites.[1] The main oxidative metabolites are 2-, 3-, 8-, and this compound.[2] Of these, this compound is often the most abundant phase I metabolite found in plasma, both after a single dose and at steady state.[3] This metabolite is further oxidized to 4-carboxynevirapine.[1] The 12-hydroxylation pathway is of particular interest as it has been linked to the formation of a reactive quinone methide intermediate, which is implicated in nevirapine-associated skin rash and hepatotoxicity.[1][4]

Cytochrome P450 Isozymes in this compound Formation

In vitro studies utilizing a combination of human liver microsomes (HLMs), cDNA-expressed recombinant CYP enzymes, and specific inhibitors have identified the key enzymes responsible for nevirapine's 12-hydroxylation.

-

Primary Contributor: CYP3A4: There is a strong consensus in the literature that CYP3A4 is the principal enzyme catalyzing the formation of this compound.[2][5][6] Studies using characterized HLMs show a strong correlation between the rate of this compound formation and CYP3A4 activity (measured by testosterone (B1683101) 6β-hydroxylation).[5] Furthermore, chemical inhibitors of CYP3A4, such as ketoconazole (B1673606) and troleandomycin, significantly reduce the formation of this metabolite in HLM incubations.[5] Experiments with recombinant enzymes confirm that CYP3A4 robustly produces this compound.[5][7]

-

Secondary Contributor: CYP2D6: Multiple studies indicate that CYP2D6 also contributes to the formation of this compound, although to a lesser extent than CYP3A4.[2][5][6] Studies with a panel of cDNA-expressed CYPs demonstrated that CYP2D6 is capable of producing this compound.[5]

-

Minor Contributor: CYP2C9: At least one study has suggested a minor role for CYP2C9 in the 12-hydroxylation pathway.[6]

It is important to note that nevirapine itself is an inducer of CYP3A4 and CYP2B6, leading to autoinduction of its own metabolism.[1] This results in a decreased plasma half-life upon multiple dosing.[1]

Quantitative Data Summary

While specific Michaelis-Menten constants (K_m and V_max) for this compound formation by individual CYP isozymes are not consistently reported in the cited literature, several studies provide other relevant quantitative data regarding nevirapine's interaction with CYP enzymes.

Table 1: Inhibition and Inactivation Parameters of Nevirapine on CYP3A4

| Parameter | Value | System | Comments |

| K_i (Inhibition Constant) | 270 µM | Human Liver Microsomes | Indicates nevirapine is a weak inhibitor of CYP3A4, with inhibition occurring at concentrations well above therapeutic levels.[5][8] |

| K_I (Inactivation Constant) | 31 µM | Human Liver Microsomes | Parameters for mechanism-based inactivation of CYP3A4, thought to be mediated by a reactive quinone methide intermediate.[9][10] |

| k_inact (Maximal Rate of Inactivation) | 0.029 min⁻¹ | Human Liver Microsomes | [9][10] |

Table 2: Relative Formation Rates of Hydroxy-Nevirapine Metabolites by Recombinant CYPs

| Metabolite | Primary CYP(s) | Formation Rate (pmol/min/nmol CYP) |

| 2-hydroxynevirapine | CYP3A4 | Data not specified |

| 3-hydroxynevirapine | CYP2B6 | Data not specified |

| 8-hydroxynevirapine | CYP2D6, CYP3A4, CYP2B6 | Data not specified |

| This compound | CYP3A4, CYP2D6 | Data not specified |

| (Note: While studies confirm formation by these enzymes, specific rate values from a comparative recombinant CYP screen were not detailed in the search results.)[2][5] |

Experimental Protocols

The identification of CYP enzymes involved in drug metabolism, known as reaction phenotyping, employs several complementary in vitro methods.[11][12][13]

Incubation with Human Liver Microsomes (HLM)

This method serves as a primary screening tool, providing a physiologically relevant mix of drug-metabolizing enzymes.

-

Objective: To determine the rate of this compound formation in a pooled human liver enzyme system and to correlate this rate with the activities of specific CYPs.

-

Materials:

-

Pooled human liver microsomes (from multiple donors to average out genetic variability)

-

Nevirapine (substrate)

-

NADPH-regenerating system (Cofactor solution, e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP⁺)

-

Phosphate or Tris buffer (e.g., pH 7.4)

-

LC-MS/MS system for metabolite quantification

-

-

Protocol:

-

Prepare an incubation mixture containing HLMs (e.g., 0.5-2 mg/mL protein), buffer, and nevirapine at various concentrations in a microcentrifuge tube or 96-well plate.

-

Pre-warm the mixture to 37°C for approximately 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range for metabolite formation.

-

Terminate the reaction by adding a quenching solvent, such as cold acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

-

Centrifuge the samples to pellet the microsomal protein.

-

Analyze the supernatant for the presence and quantity of this compound using a validated LC-MS/MS method.[3]

-

Metabolism with Recombinant Human CYP Enzymes

This approach provides definitive evidence for the involvement of a specific CYP isozyme.

-

Objective: To identify which individual CYP isozymes can metabolize nevirapine to this compound.

-

Materials:

-

Microsomes from insect or bacterial cells engineered to express a single human CYP isozyme (e.g., rCYP3A4, rCYP2D6) along with NADPH-cytochrome P450 reductase.

-

Nevirapine (e.g., 50-100 µM).[5]

-

Other reagents as per the HLM protocol.

-

-

Protocol:

-

Incubate nevirapine separately with a panel of common recombinant CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[5]

-

The incubation procedure (initiation, termination, analysis) is analogous to the HLM protocol.

-

The formation of this compound in an incubation containing a single CYP isozyme directly demonstrates that enzyme's capability to catalyze the reaction.

-

Metabolite formation rates are calculated and expressed as picomoles of metabolite formed per minute per nanomole of CYP.[5]

-

Chemical and Antibody Inhibition Assays

This method confirms the role of specific CYPs within the complex HLM system.

-

Objective: To assess the reduction in this compound formation in HLMs in the presence of a known, specific CYP inhibitor.

-

Materials:

-

HLM incubation components (as above).

-

Specific chemical inhibitors (e.g., ketoconazole for CYP3A4, quinidine (B1679956) for CYP2D6).[5]

-

Alternatively, specific monoclonal antibodies that bind to and inhibit a single CYP isozyme (e.g., anti-CYP3A4 antibody).[5]

-

-

Protocol:

-

Prepare standard HLM incubation mixtures.

-

Add a specific chemical inhibitor or antibody to the experimental samples. A control sample without the inhibitor is run in parallel.

-

For certain inhibitors (e.g., mechanism-based inhibitors like troleandomycin), a pre-incubation period with the microsomes and NADPH is required before adding nevirapine.[5]

-

Initiate the reaction with nevirapine (if not pre-incubated) or the NADPH-regenerating system.

-

Following incubation, terminate and process the samples as described previously.

-

A significant decrease in the formation of this compound in the presence of the inhibitor compared to the control implicates the targeted enzyme in the metabolic pathway.[5]

-

Mandatory Visualizations

Nevirapine Metabolic Pathway

Caption: Metabolic pathway of Nevirapine to this compound.

Experimental Workflow for CYP Reaction Phenotyping

Caption: Workflow for identifying CYPs in this compound formation.

Conclusion and Implications

The formation of this compound, a major metabolite of nevirapine, is predominantly catalyzed by CYP3A4, with a secondary contribution from CYP2D6 and a minor role for CYP2C9. This knowledge is vital for drug development professionals and clinicians. The central role of CYP3A4 makes nevirapine susceptible to drug-drug interactions with inhibitors (e.g., ketoconazole, protease inhibitors) or inducers (e.g., rifampicin) of this enzyme. Furthermore, the link between the 12-hydroxylation pathway and the formation of a reactive quinone methide intermediate provides a mechanistic basis for investigating nevirapine-induced toxicities.[1][4] The detailed experimental protocols outlined herein represent the standard approach for elucidating the metabolic pathways of new chemical entities, enabling a proactive assessment of their metabolic profiles and interaction potential.

References

- 1. ClinPGx [clinpgx.org]

- 2. Genetics of Nevirapine Metabolic Pathways at Steady State in HIV-Infected Cambodians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantifying the Metabolic Activation of Nevirapine in Patients by Integrated Applications of NMR and Mass Spectrometries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of the in vitro biotransformation of the HIV-1 reverse transcriptase inhibitor nevirapine by human hepatic cytochromes P-450 PMID: 10570031 | MCE [medchemexpress.cn]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Metabolic activation of nevirapine in human liver microsomes: dehydrogenation and inactivation of cytochrome P450 3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. criver.com [criver.com]

12-Hydroxynevirapine: A Key Biomarker in Nevirapine Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Nevirapine (B1678648), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a critical component of antiretroviral therapy for HIV-1 infection. Its efficacy and safety are intrinsically linked to its metabolic profile, which is characterized by significant inter-individual variability. The hepatic metabolism of nevirapine is extensive, primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of several hydroxylated metabolites. Among these, 12-hydroxynevirapine has emerged as a crucial biomarker, offering insights into the metabolic pathways governing nevirapine disposition and potentially predicting drug-induced toxicities. This technical guide provides a comprehensive overview of this compound's role as a biomarker, detailing the metabolic pathways, quantitative data, and analytical methodologies for its measurement.

Nevirapine Metabolism and the Significance of this compound

Nevirapine is primarily metabolized in the liver by CYP3A4 and CYP2B6 enzymes.[1][2] This process leads to the formation of four main hydroxylated metabolites: 2-hydroxynevirapine, 3-hydroxynevirapine, 8-hydroxynevirapine, and this compound.[1] These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[1]

The formation of this compound is a major metabolic route.[3][4][5] Studies have shown that this compound is the predominant metabolite found in plasma after both single and multiple doses of nevirapine.[3][4][5] This metabolite is of particular interest as its formation pathway has been linked to nevirapine-induced skin rash, a significant adverse drug reaction. It is hypothesized that this compound can be further metabolized to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, triggering an immune response that manifests as a skin rash.

Monitoring the levels of this compound can therefore provide valuable information on the activity of the metabolic pathways involved in nevirapine clearance and may help in identifying patients at a higher risk of developing adverse reactions.

Quantitative Analysis of Nevirapine and its Metabolites

The quantification of nevirapine and its metabolites in biological matrices, primarily plasma, is essential for pharmacokinetic studies and therapeutic drug monitoring. The following tables summarize key quantitative data from a study involving HIV-infected patients with hepatic fibrosis receiving chronic nevirapine therapy.

Table 1: Geometric Mean Plasma Concentrations of Nevirapine and its Metabolites in HIV-Infected Patients with Hepatic Fibrosis [6]

| Analyte | Geometric Mean Concentration (ng/mL) |

| 2-hydroxynevirapine | 186 |

| 3-hydroxynevirapine | 646 |

| This compound | 483 |

| 8-hydroxynevirapine | 29 |

| 4-carboxynevirapine | 18 |

Table 2: Pharmacokinetic Parameters of Nevirapine and its Phase I Metabolites After a Single 200 mg Oral Dose (Group A) and at Steady-State (200 mg twice daily) (Group B) [3]

| Parameter | Nevirapine | 2-hydroxynevirapine | 3-hydroxynevirapine | This compound | 4-carboxynevirapine |

| Group A (Single Dose) | |||||

| AUCinf (μM·h) | 1,027 (630-2,012) | 1.8 (0.9-4.2) | 0.9 (0.4-2.1) | 10.3 (5.1-19.8) | 5.2 (2.9-10.1) |

| Cmax (μM) | 8.8 (6.9-12.8) | 0.03 (0.02-0.05) | 0.02 (0.01-0.03) | 0.12 (0.08-0.19) | 0.04 (0.02-0.06) |

| Tmax (h) | 4 (2-8) | 8 (4-24) | 12 (8-24) | 12 (8-24) | 24 (12-48) |

| t1/2 (h) | 99 (53-217) | 85 (49-156) | 92 (55-168) | 78 (45-139) | 105 (61-182) |

| Group B (Steady-State) | |||||

| AUC0-12 (μM·h) | 231 (154-347) | 0.1 (0.05-0.2) | 2.1 (1.1-4.1) | 7.9 (4.8-13.1) | 3.9 (2.3-6.5) |

| Cmax (μM) | 24.1 (16.2-36.1) | 0.01 (0.005-0.02) | 0.22 (0.12-0.43) | 0.83 (0.50-1.38) | 0.41 (0.24-0.68) |

| Tmax (h) | 4 (2-8) | 4 (2-8) | 4 (2-8) | 4 (2-8) | 4 (2-8) |

Values are presented as median (range). AUCinf: Area under the plasma concentration-time curve from time zero to infinity. AUC0-12: Area under the plasma concentration-time curve from 0 to 12 hours. Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. t1/2: Elimination half-life.

Experimental Protocols

Accurate and reliable analytical methods are paramount for the quantification of this compound and other metabolites. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Protocol 1: HPLC-UV Method for Nevirapine and Metabolites

This protocol provides a general framework for the analysis of nevirapine and its hydroxylated metabolites in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction) [7] a. To 500 µL of human plasma in a centrifuge tube, add 50 µL of an internal standard solution (e.g., zidovudine, 35 µg/mL). b. Add 5 mL of methyl tert-butyl ether. c. Vortex the mixture for 10 minutes. d. Centrifuge at 4000 rpm for 5 minutes at 4°C. e. Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at room temperature. f. Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions [8][9]

-

HPLC System: Waters 2795 Alliance HPLC system with a 2996 photodiode array detector.[9]

-

Column: Zorbax SB-C8, 4.6 x 150 mm, 5 µm or Atlantis dC18, 3.9 x 150 mm, 5 µm.[8][9]

-

Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.0) and acetonitrile (B52724). A typical starting condition is 80:20 (v/v) buffer:acetonitrile.[8]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 40°C.[9]

-

Injection Volume: 65 µL.[9]

-

Detection: UV detection at 280 nm for metabolites and 260 nm for nevirapine.[8][9]

3. Calibration and Quantification a. Prepare a series of calibration standards by spiking known concentrations of nevirapine, 2-hydroxynevirapine, and 3-hydroxynevirapine into drug-free human plasma. b. Process the calibration standards and quality control samples alongside the unknown samples. c. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. d. Determine the concentration of the analytes in the unknown samples by interpolation from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound and Other Metabolites

LC-MS/MS offers superior sensitivity and specificity for the quantification of nevirapine metabolites, especially at low concentrations.

1. Sample Preparation (Solid-Phase Extraction) a. Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water. b. Load 200 µL of plasma sample onto the SPE cartridge. c. Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences. d. Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile). e. Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Conditions [3]

-

LC System: Agilent 1290 Infinity II UHPLC or equivalent.[10]

-

Column: Hypurity advance C18, 50 x 4.6 mm, 5 µm or equivalent.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical starting condition is 15:85 (v/v) A:B.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: SCIEX API 3000 LC-MS/MS system or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Nevirapine: m/z 267.00 → 226.20

-

Internal Standard (e.g., Enalapril): m/z 377.10 → 234.10

-

(Note: Specific transitions for this compound and other metabolites need to be optimized based on the instrument and standards available).

-

3. Data Analysis a. Similar to the HPLC-UV method, use a calibration curve constructed from standards in drug-free plasma to quantify the analytes. b. The lower limit of quantification for hydroxylated metabolites is typically around 1 ng/mL.[3]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Metabolic pathway of nevirapine highlighting the formation of this compound.

Caption: General experimental workflow for therapeutic drug monitoring of nevirapine and its metabolites.

Conclusion

This compound serves as a valuable biomarker for understanding the complex metabolism of nevirapine. Its quantification, alongside the parent drug and other metabolites, provides a more complete picture of an individual's metabolic phenotype. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the necessary sensitivity and specificity for accurate measurement. By integrating pharmacokinetic data with clinical observations, researchers and drug development professionals can better elucidate the mechanisms of nevirapine-induced toxicities, paving the way for more personalized and safer therapeutic strategies for individuals living with HIV.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics of Phase I Nevirapine Metabolites following a Single Dose and at Steady State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of phase I nevirapine metabolites following a single dose and at steady state - Réseau GABRIELGlobal Approach to Biological Research, Infectious diseases and Epidemics in Low-income countries [gabriel-network.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetic Assessment of Nevirapine and Metabolites in Human Immunodeficiency Virus Type 1-Infected Patients with Hepatic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of a high performance liquid chromatography method to determine nevirapine in plasma in a resource-limited setting - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

Preliminary Toxicity Studies of 12-Hydroxynevirapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevirapine (B1678648) (NVP), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a crucial component of antiretroviral therapy for HIV-1 infection. However, its clinical use is hampered by adverse drug reactions, most notably severe skin rash and hepatotoxicity.[1][2][3] Emerging evidence strongly suggests that these toxicities are not directly caused by the parent drug but rather by its metabolic products. A major oxidative metabolite of nevirapine is 12-hydroxynevirapine (12-OH-NVP).[4] This technical guide provides a comprehensive overview of the preliminary toxicity studies of 12-OH-NVP, summarizing key findings, experimental methodologies, and the implicated metabolic and signaling pathways.

Core Findings

The toxicity of nevirapine is intricately linked to its biotransformation. The 12-hydroxylation pathway is considered a key route leading to the adverse effects associated with nevirapine.[2] While 12-OH-NVP itself is a metabolite, it can undergo further bioactivation to reactive species that are implicated in cellular damage.

-

Skin Toxicity: The development of skin rash, a common adverse effect of nevirapine, is strongly associated with the formation of 12-sulfoxynevirapine, a reactive sulfate (B86663) metabolite of 12-OH-NVP, within the skin.[5][6][7]

-

Hepatotoxicity: While skin toxicity is linked to the sulfation of 12-OH-NVP, evidence suggests that nevirapine-induced hepatotoxicity is primarily caused by a reactive quinone methide metabolite formed from the parent drug in the liver.[1][2]

Data Presentation

While specific quantitative toxicity values such as IC50 and LD50 for this compound are not consistently reported in the reviewed literature, comparative and semi-quantitative data are available.

| Cell Line | Assay Type | Compound | Result | Reference |

| TK6 | Cytotoxicity | This compound | More cytotoxic than Nevirapine | [4] |

| TK6/SULT vector | Cytotoxicity | This compound | More cytotoxic than Nevirapine | [4] |

| TK6/SULT2A1 | Cytotoxicity | This compound | More cytotoxic than Nevirapine | [4] |

| Primary Human Hepatocytes | Cytotoxicity (LDH release) | Nevirapine Analogs (including 12-OH-NVP) | No signs of toxicity observed under the specific experimental conditions. | [8] |

| Hepatocyte-like cells (HLCs) | Cytotoxicity | Nevirapine | No cytotoxic effects observed up to 1000 µM. | [9] |

| Animal Model | Study Type | Compound | Dosage | Key Findings | Reference |

| Brown Norway Rats | Skin Rash Induction | This compound | Not specified | Treatment with 12-OH-NVP caused a rash. | [2] |

| Wistar Rats | General Toxicity | Nevirapine | 18 and 36 mg/kg body weight | Dose-dependent increase in liver weight and markers of liver damage. Increased lipid peroxidation in liver, kidney, and testis. | [10] |

| Mice | Acute Toxicity | Nevirapine | 10, 100, 1000, 1600, 2900, 5000 mg/kg | Oral LD50 determined to be 2154.07 mg/kg. | [11] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the toxicity assessment of this compound are not fully available in the public domain. However, based on the methodologies described in the cited literature, the following outlines the general procedures employed.

In Vitro Cytotoxicity Assays

Objective: To assess the direct cytotoxic effects of this compound on cultured human cells.

General Protocol (adapted from protocols for Nevirapine and its analogs):

-

Cell Culture:

-

Human lymphoblastoid TK6 cells or human liver-derived cell lines (e.g., HepG2, primary human hepatocytes) are cultured in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO2).

-

-

Compound Preparation:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial dilutions of the stock solution are prepared in culture medium to achieve the desired final concentrations.

-

-

Cell Treatment:

-

Cells are seeded in multi-well plates (e.g., 96-well plates) and allowed to attach overnight.

-

The culture medium is replaced with medium containing various concentrations of this compound or vehicle control (medium with the same concentration of solvent).

-

-

Incubation:

-

The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

Cytotoxicity Assessment:

-

Cell viability is determined using a standard cytotoxicity assay, such as:

-

MTT Assay: Measures the metabolic activity of viable cells.

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

-

ATP Assay: Quantifies the amount of ATP present in viable cells.

-

-

-

Data Analysis:

-

The results are expressed as a percentage of viable cells compared to the vehicle control.

-

If sufficient data points are available, the half-maximal inhibitory concentration (IC50) is calculated.

-

In Vivo Toxicity Studies in Rodent Models

Objective: To evaluate the systemic toxicity of this compound, with a focus on skin and liver effects, in a living organism.

General Protocol (based on studies with Nevirapine and its metabolites in Brown Norway and Wistar rats):

-

Animal Model:

-

Compound Administration:

-

This compound is formulated in a suitable vehicle for administration (e.g., oral gavage, incorporated into feed).

-

Animals are dosed with the compound or vehicle control daily or as specified in the study design.

-

-

Monitoring and Observations:

-

Animals are monitored daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and the development of skin lesions.

-

-

Endpoint Analysis:

-

At the end of the study period, animals are euthanized, and blood and tissue samples are collected.

-

Hematology and Clinical Chemistry: Blood samples are analyzed for markers of organ damage (e.g., ALT, AST for liver function).

-

Histopathology: Organs of interest (e.g., liver, skin) are preserved, sectioned, and stained for microscopic examination to identify any pathological changes.

-

Immunohistochemistry and Molecular Analysis: Tissues may be further analyzed to investigate specific cellular and molecular changes, such as immune cell infiltration and gene expression.[12]

-

Mandatory Visualizations

Metabolic and Signaling Pathways

The following diagrams illustrate the key metabolic pathways of nevirapine leading to the formation of this compound and its subsequent bioactivation, as well as the downstream signaling events associated with its toxicity.

Caption: Metabolic activation of Nevirapine leading to organ-specific toxicity.

Caption: Postulated signaling pathways in 12-OH-NVP-related toxicities.

Experimental Workflow

The following diagram outlines a general workflow for the preliminary toxicity assessment of a drug metabolite like this compound.

Caption: General experimental workflow for toxicity assessment.

Conclusion

The preliminary toxicity studies of this compound indicate that it is a key intermediate in the metabolic activation pathway leading to nevirapine-associated skin rash. Its bioactivation to a reactive sulfate ester in the skin is a critical event in the initiation of this adverse reaction. While direct hepatotoxicity of 12-OH-NVP is less evident, the overall metabolism of nevirapine, including the formation of a quinone methide, contributes to liver injury. Further research is warranted to obtain more precise quantitative toxicity data for 12-OH-NVP and to fully elucidate the downstream signaling pathways involved in its-mediated toxicities. This knowledge will be instrumental in the development of safer nevirapine analogs and improved risk assessment strategies for patients.

References

- 1. researchgate.net [researchgate.net]

- 2. Demonstration of the metabolic pathway responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nevirapine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 12-OH-nevirapine sulfate, formed in the skin, is responsible for nevirapine-induced skin rash - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Involvement of Sulfotransferase in the Mechanism of Lamotrigine-induced Skin Rash - PMC [pmc.ncbi.nlm.nih.gov]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. Consideration of Nevirapine Analogs To Reduce Metabolically Linked Hepatotoxicity: A Cautionary Tale of the Deuteration Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nevirapine Biotransformation Insights: An Integrated In Vitro Approach Unveils the Biocompetence and Glutathiolomic Profile of a Human Hepatocyte-Like Cell 3D Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Studies on some neuropharmacological properties of Nevirapine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study of the sequence of events involved in nevirapine-induced skin rash in Brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Analytical Landscape of 12-Hydroxynevirapine: A Technical Guide to its Solubility and Stability in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 12-Hydroxynevirapine, the major oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor, Nevirapine (B1678648). Understanding the physicochemical properties of this key metabolite is critical for the accurate bioanalysis required in pharmacokinetic, toxicokinetic, and drug metabolism studies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support research and development in this area.

Solubility of this compound

Precise experimental data on the solubility of this compound in biological matrices such as plasma, serum, or urine is not extensively available in publicly accessible literature. However, computational predictions provide an estimate of its aqueous solubility.

Table 1: Predicted Physicochemical and Solubility Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 282.30 g/mol | PubChem[1] |

| XLogP3 | 0.7 | PubChem[1] |

| Water Solubility | 0.7 g/L | ALOGPS |

It is important to note that the actual solubility in complex biological fluids can be influenced by various factors including pH, protein binding, and the presence of other endogenous or exogenous compounds.

Stability of this compound in Human Plasma

The stability of this compound in human plasma has been investigated under various storage and handling conditions. The following tables summarize the available data, which is crucial for ensuring the integrity of samples from collection to analysis.

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

| Number of Cycles | Analyte Concentration | Stability Outcome | Source |

| Minimum of 3 cycles | Not specified | No effect on the metabolite | Riska et al., 2007[2] |

Table 3: Short-Term (Bench-Top) Stability of this compound in Human Plasma

| Storage Condition | Duration | Analyte Concentration | Stability Outcome | Source |

| Room Temperature (Thawed Samples) | 4 hours | Not specified | Within 5% of theoretical value | Riska et al., 2007[2] |

Table 4: Post-Preparative (Autosampler) Stability of Extracted this compound Samples

| Storage Condition | Duration | Analyte Concentration | Stability Outcome | Source |

| Room Temperature | 48 hours | Not specified | Within 6% of theoretical value | Riska et al., 2007[2] |

Table 5: Long-Term Stability of Nevirapine Metabolites in Human Plasma

| Storage Condition | Duration | Analyte Concentration | Stability Outcome | Source |

| -20°C | > 3 years | Not specified | No degradation (for parent drug, nevirapine, implying metabolite stability) | Riska et al., 1999b |

Experimental Protocols

The following sections detail the methodologies for assessing the stability of this compound and for its quantification in biological matrices, based on established bioanalytical practices.

Stability Assessment Protocol

A general workflow for determining the stability of this compound in a biological matrix involves subjecting spiked samples to various conditions and comparing the measured concentrations to those of freshly prepared samples.

Bioanalytical Method for Quantification (LC-MS/MS)

The quantification of this compound in biological matrices is typically performed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Sample Preparation:

-

Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a protein precipitating agent such as acetonitrile (B52724).

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Injection Volume: A small volume (e.g., 5-10 µL) of the extracted sample is injected.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

Metabolic Pathway of Nevirapine to this compound

This compound is a major oxidative metabolite of nevirapine, formed primarily by cytochrome P450 enzymes in the liver. This metabolite can be further bioactivated, particularly in the liver and skin, by sulfotransferases (SULTs) to form a reactive sulfate (B86663) ester, 12-Sulphoxy-nevirapine. This reactive metabolite is implicated in the idiosyncratic hepatotoxicity and skin rashes associated with nevirapine therapy.

Conclusion

This technical guide consolidates the available information on the solubility and stability of this compound in biological matrices. While quantitative solubility data remains a key area for further investigation, the provided stability data and experimental protocols offer a solid foundation for researchers and drug development professionals. The visualization of the metabolic pathway and experimental workflows aims to facilitate a clearer understanding of the analytical considerations for this important metabolite. Accurate and reliable quantification of this compound is essential for advancing our understanding of nevirapine's pharmacology and toxicology.

References

- 1. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantitation of five nevirapine oxidative metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of 12-Hydroxynevirapine

These application notes provide detailed methodologies for the quantitative analysis of 12-Hydroxynevirapine, a primary metabolite of the anti-HIV drug Nevirapine (B1678648), in biological matrices. The following protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a metabolite of Nevirapine, formed by the oxidation of the methyl group.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. The methods outlined below describe validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) techniques for the determination of this compound in biological samples.

Analytical Methods

A sensitive and specific liquid chromatography/tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of nevirapine and its five metabolites, including this compound, in baboon serum.[2] Additionally, HPLC methods developed for Nevirapine can be adapted for the quantification of its hydroxylated metabolites.

Method 1: LC-MS/MS for this compound Quantification in Serum

This method provides high sensitivity and specificity for the simultaneous determination of Nevirapine and its metabolites.

Quantitative Data Summary

| Parameter | This compound | Nevirapine | 2-OHNVP | 3-OHNVP | 8-OHNVP | 4-CANVP |

| LLOQ (ng/mL) | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | 5.0 |

| Within-run Precision (%) | < 14 | < 14 | < 14 | < 14 | < 14 | < 14 |

| Between-run Precision (%) | < 14 | < 14 | < 14 | < 14 | < 14 | < 14 |

| Accuracy (%) | 93-114 | 93-114 | 93-115.8 | 93-114 | 93-114 | 93-114 |

Data sourced from a study in baboon serum.[2]

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction

A liquid-liquid extraction process is employed to isolate the analytes from the serum matrix.

-

Workflow Diagram:

References

- 1. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol for the Analysis of 12-Hydroxynevirapine by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of 12-Hydroxynevirapine, a primary metabolite of the antiretroviral drug nevirapine (B1678648), in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in drug development. This protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes a summary of performance characteristics based on validated methods.

Introduction

This compound is a major oxidative metabolite of nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. Monitoring the levels of nevirapine and its metabolites is essential for understanding its metabolism, assessing patient adherence, and evaluating potential drug-drug interactions. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for the bioanalysis of these compounds in complex biological matrices like plasma. This protocol synthesizes information from established methods to provide a comprehensive guide for researchers.[1][2][3]

Experimental Protocol

This protocol is designed for the quantitative determination of this compound in human plasma.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., pirenzepine (B46924) or an isotopically labeled analog)[1]

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (heparinized)[1]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting this compound from plasma samples.[1][4]

-

Thaw plasma samples at room temperature.

-

To 50 µL of plasma, add the internal standard.

-

Add 100 µL of acetonitrile to precipitate plasma proteins.[4]

-

Vortex the mixture vigorously.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase.

Liquid Chromatography

Chromatographic separation is critical for resolving this compound from other nevirapine metabolites and endogenous plasma components.

-

Column: A C18 reversed-phase column is commonly used (e.g., XBridge C18, 3.5 µm, 2.1 x 50 mm).[5]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 20 µL

-

Gradient Elution: A gradient elution is typically employed to ensure adequate separation and peak shape. An example gradient is to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods for the analysis of nevirapine metabolites, including this compound.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 0.010 - 1.0 mg/L | [1] |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | [2] |

| Within-day Precision (%CV) | < 12% | [1] |

| Between-day Precision (%CV) | < 12% | [1] |

| Accuracy (% Difference from Nominal) | Within ±15% | [2] |

Table 2: Stability Data

| Stability Condition | Result | Reference |

| Freeze-Thaw Cycles (3 cycles) | Stable | [1] |

| Short-Term (4h in plasma at room temp) | Within 5% of theoretical value | [1] |

| Autosampler Stability (48h at room temp) | Within 6% of theoretical value | [1] |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the LC-MS/MS protocol for this compound analysis.

Caption: Workflow for this compound analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol, including sample preparation by protein precipitation and analysis by reversed-phase chromatography coupled with tandem mass spectrometry, is well-suited for applications in clinical and pharmaceutical research. The provided performance characteristics demonstrate the robustness of the methodology.

References

- 1. Quantitation of five nevirapine oxidative metabolites in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive and specific liquid chromatography/tandem mass spectrometry method for quantification of nevirapine and its five metabolites and their pharmacokinetics in baboons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. 11-Cyclopropyl-5,11-dihydro-4-(hydroxymethyl)-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one | C15H14N4O2 | CID 453338 - PubChem [pubchem.ncbi.nlm.nih.gov]

Development of a Competitive ELISA for the Quantification of 12-Hydroxynevirapine

Application Notes

These application notes provide a summary of the performance characteristics of a developed competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantitative determination of 12-hydroxynevirapine, a major metabolite of the antiretroviral drug nevirapine. This assay is intended for research and drug development purposes, offering a sensitive and specific method for monitoring the levels of this metabolite in various biological matrices.

The assay is based on the principle of competitive binding. A known amount of this compound conjugated to a carrier protein is coated onto the wells of a microtiter plate. In the assay, the sample containing this compound and a specific monoclonal antibody are added to the wells. The this compound in the sample competes with the coated this compound for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme, which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Assay Performance Characteristics

The developed ELISA for this compound has been validated according to established guidelines to ensure accuracy, precision, and reliability. The key performance parameters are summarized in the table below.

| Parameter | Result | Acceptance Criteria |

| Assay Range | 1 ng/mL - 100 ng/mL | - |

| Sensitivity (LOD) | 0.5 ng/mL | - |

| Intra-Assay Precision (CV%) | < 10% | ≤ 15% |

| Inter-Assay Precision (CV%) | < 15% | ≤ 20% |

| Accuracy (Recovery %) | 85% - 115% | 80% - 120% |

| Specificity | High | Minimal cross-reactivity |

Cross-Reactivity

The specificity of the monoclonal antibody used in this assay was evaluated by testing its cross-reactivity with the parent drug, nevirapine, and other related metabolites. The results indicate high specificity for this compound.

| Compound | Cross-Reactivity (%) |

| This compound | 100 |

| Nevirapine | < 1 |

| 2-Hydroxynevirapine | < 5 |

| 3-Hydroxynevirapine | < 5 |

Example Standard Curve Data

The following table provides an example of a typical standard curve generated using this ELISA protocol. The optical density (OD) values are inversely proportional to the concentration of this compound.

| This compound (ng/mL) | Average OD (450 nm) | % B/B0 |

| 0 (B0) | 1.850 | 100 |

| 1 | 1.573 | 85 |

| 5 | 1.110 | 60 |

| 10 | 0.833 | 45 |

| 25 | 0.518 | 28 |

| 50 | 0.333 | 18 |

| 100 | 0.204 | 11 |

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the development of the this compound competitive ELISA.

Preparation of this compound Immunogen (Hapten-Carrier Conjugation)

To elicit an immune response against the small molecule this compound (a hapten), it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This protocol describes the conjugation using the carbodiimide (B86325) crosslinker EDC.

Materials:

-

This compound

-

Bovine Serum Albumin (BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Conjugation Buffer (0.1 M MES, pH 4.7)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bar

Protocol:

-

Dissolve 10 mg of this compound in 1 mL of DMSO.

-

In a separate tube, dissolve 20 mg of BSA in 4 mL of Conjugation Buffer.

-

Slowly add the this compound solution to the BSA solution while gently stirring.

-

In a separate tube, prepare a fresh solution of 10 mg EDC and 5 mg NHS in 1 mL of Conjugation Buffer.

-

Add the EDC/NHS solution to the this compound/BSA mixture.

-

Incubate the reaction for 2 hours at room temperature with continuous stirring.

-

Transfer the reaction mixture to a dialysis tube.

-

Dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of buffer.

-

Determine the protein concentration and conjugation efficiency of the resulting this compound-BSA conjugate using a suitable method (e.g., UV-Vis spectrophotometry).

-

Store the conjugate at -20°C in aliquots.

Production and Purification of Monoclonal Antibodies

This protocol outlines the generation of monoclonal antibodies specific to this compound using hybridoma technology.

Materials:

-

This compound-KLH immunogen

-

BALB/c mice

-

Myeloma cells (e.g., Sp2/0-Ag14)

-

Polyethylene glycol (PEG)

-

HAT medium (Hypoxanthine-Aminopterin-Thymidine)

-

HT medium (Hypoxanthine-Thymidine)

-

Complete cell culture medium

-

ELISA plates coated with this compound-BSA

-

Protein A or Protein G affinity chromatography column

Protocol:

-

Immunization: Immunize BALB/c mice with the this compound-KLH immunogen. Administer booster injections every 2-3 weeks.

-

Spleen Cell Fusion: Three days after the final booster, sacrifice the mice and harvest the spleens. Isolate splenocytes and fuse them with myeloma cells using PEG.

-

Hybridoma Selection: Plate the fused cells in 96-well plates and select for hybridomas by growing them in HAT medium.

-

Screening: Screen the supernatants from the hybridoma cultures for the presence of antibodies that bind to this compound-BSA using an indirect ELISA.

-

Cloning: Select positive hybridoma clones and subclone them by limiting dilution to ensure monoclonality.

-